Isoxanthohumol

Enzyme inhibition Aldose reductase Diabetic complications

Researchers studying AKR1B1-mediated diabetic complications require authentic isoxanthohumol-xanthohumol or 8-prenylnaringenin cannot substitute due to divergent target engagement. Isoxanthohumol delivers 1.42-fold greater AKR1B1 potency (IC50 0.57 μM) vs. 8-PN, and uniquely serves as a microbiota-dependent prodrug to 8-PN (0-80% conversion). • AKR1B1 IC50: 0.57 μM (recombinant human enzyme) • AKR1B10 IC50: 1.09 μM for isoform selectivity profiling • Essential for SAR studies distinguishing flavanone vs. chalcone pharmacology. Authentic IX, in stock for immediate dispatch.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 72247-79-1
Cat. No. B600347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxanthohumol
CAS72247-79-1
SynonymsIsoxanthohumol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
InChIInChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
InChIKeyYKGCBLWILMDSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxanthohumol: Technical Baseline and Classification


Isoxanthohumol (IX, IXN) is a prenylated flavanone derived from hops (Humulus lupulus L.) and represents the cyclized isomer of the prenylated chalcone xanthohumol [1]. With a molecular formula of C21H22O5 and a molecular weight of 354.40 g/mol, this compound belongs to a class of prenylflavonoids that includes structurally and functionally related analogs such as xanthohumol (XN), 8-prenylnaringenin (8-PN), and 6-prenylnaringenin (6-PN) [2]. IX occurs naturally in hops and beer at concentrations ranging from trace amounts to approximately 4 mg/L in strong ales, and it serves as a key intermediate in both chemical and microbial metabolic pathways connecting XN to the potent phytoestrogen 8-PN [3].

Prenylflavonoid probe: Serves as a distinct flavanone-core isomer of xanthohumol for hop-derived pathway studies.
Enzyme inhibition context: Supports aldo-keto reductase (AKR1B1, AKR1B10) target engagement assays with reported isoform-differential inhibition.
Metabolic activation model: Enables research on gut-microbiota-dependent conversion to 8-prenylnaringenin in in vitro intestinal models.

Why Isoxanthohumol Is Non-Substitutable


Despite sharing a common biosynthetic origin, isoxanthohumol exhibits distinct molecular pharmacology and metabolic behavior that preclude its simple substitution with the more abundant xanthohumol or the more estrogenic 8-prenylnaringenin. IX possesses a flavanone core structure (cyclized) in contrast to XN's chalcone backbone (open-chain), resulting in divergent target engagement profiles, particularly against aldo-keto reductases and carbonyl reductase 1 [1]. Furthermore, IX demonstrates a unique metabolic fate: it serves as a pro-drug to 8-PN via intestinal bacterial O-demethylation, with conversion rates exhibiting marked interindividual variability ranging from undetectable to 80% [2]. This dual identity—acting both as an autonomous bioactive molecule and as a metabolic precursor—creates experimental considerations not shared by XN or 8-PN. Consequently, researchers investigating specific mechanisms, conducting enzyme inhibition studies, or modeling in vivo outcomes must procure authentic IX rather than relying on class-level analogs.

Isoxanthohumol (Flavanone)
Caution Xanthohumol (chalcone backbone) exhibits different enzyme inhibition kinetics and does not undergo microbial O-demethylation to 8-PN; core scaffold mismatch precludes direct substitution.
Isoxanthohumol (Pro-drug)
Caution 8-Prenylnaringenin is the active phytoestrogen metabolite but lacks the AKR1B1-favoring profile and the interindividual microbial activation variability of IX.
Isoxanthohumol (Metabolizer)
Caution Desmethylxanthohumol or 6-prenylnaringenin share the flavanone scaffold but show diverging anti-proliferative and target-engagement profiles; cell-line-specific responses may differ.

Isoxanthohumol Quantitative Differentiation Evidence


AKR1B1 Inhibition Potency Comparison

In a direct comparative enzyme inhibition study using recombinant human AKR1B1, isoxanthohumol demonstrated superior inhibitory potency with an IC50 of 0.57 μM, compared to 8-prenylnaringenin which required an IC50 of 0.81 μM to achieve equivalent inhibition [1]. This represents a 2.1-fold potency advantage for IX over 8-PN in the AKR1B1 assay. In the same study, both flavanones were substantially more potent than the parent chalcone xanthohumol, which exhibited a Ki of 15.08 μM [1].

AKR1B1 Potency
Head-to-head
IC50 = 0.57 μM
IX vs. 8-PN
1.42× lower IC50
Supports AKR1B1 inhibition assay context.
Recombinant human enzyme; glyceraldehyde KM (50 μM).
Enzyme inhibition Aldose reductase Diabetic complications Cancer metabolism

AKR1B10 Inhibition Potency Comparison

In the same head-to-head enzyme inhibition study, the potency relationship between IX and 8-PN reverses for the AKR1B10 isoform. 8-Prenylnaringenin exhibited an IC50 of 0.99 μM, while isoxanthohumol required an IC50 of 1.09 μM, representing a modest 1.10-fold potency advantage for 8-PN over IX [1]. Both flavanones again substantially outperformed xanthohumol, which showed a Ki of 20.11 μM [1].

AKR1B10 Potency
Head-to-head
IC50 = 1.09 μM
8-PN vs. IX
1.10× lower IC50 for 8-PN
Isoform-specific potency inversion context.
Recombinant human enzyme; glyceraldehyde KM (4 mM).
Enzyme inhibition Cancer biomarker Retinoid metabolism AKR1B10

Anti-Proliferative Activity in Prostate Cancer Cells

In a direct comparative study examining anti-proliferative effects on human prostate cancer cell lines, isoxanthohumol and 8-prenylnaringenin exhibited closely matched but distinct activity profiles. Against DU145 cells, IX produced an IC50 of 47.4 ± 1.1 μM, comparable to 8-PN's IC50 of 43.1 ± 1.2 μM [1]. However, against PC-3 cells, 8-PN (IC50 = 33.5 ± 1.0 μM) demonstrated greater potency than IX (IC50 = 45.2 ± 1.1 μM), representing a 1.35-fold difference favoring 8-PN in this androgen-independent cell line [1]. Both flavanones outperformed desmethylxanthohumol (DMX), which was identified as the least active compound tested [1].

Prostate Cell Anti-Proliferation
Head-to-head
PC-3 IC50 = 45.2 μM
IX vs. 8-PN
8-PN 1.35× more active in PC-3
Cell-model endpoint review context.
MTT assay; PC-3 and DU145 cell lines.
Prostate cancer Anti-proliferative PC-3 DU145 Oncology

Gut Microbial Conversion to 8-Prenylnaringenin

Unlike 8-prenylnaringenin, which remains stable against microbial degradation, isoxanthohumol undergoes bacterial O-demethylation in the human intestine to produce 8-PN [1]. In SHIME (Simulator of the Human Intestinal Microbial Ecosystem) experiments, IX conversion rates reached up to 80%, with maximal activation occurring predominantly in the distal colon compartment [1]. Analysis of 51 human fecal samples revealed significant interindividual variation, categorizing individuals as high, moderate, or low 8-PN producers from IX [1]. In one fecal incubation study, 36% of IX (present at 4 mg/L) was converted to 8-PN, resulting in a drastic increase in sample estrogenicity [2]. This metabolic pathway contrasts with the direct degradation or conjugation observed with xanthohumol and highlights IX's unique role as a pro-estrogen.

Microbial Activation
Data to verify
Up to 80% conversion
IX → 8-PN in SHIME
High interindividual variability
Prodrug-activation model context.
Distal colon compartment; n=51 fecal samples.
Microbial metabolism Prodrug activation Pharmacokinetics Gut microbiota Estrogenicity

Melanoma Cell Anti-Proliferative Activity

A study investigating mesoporous silica (SBA-15) loading of hop prenylflavonoids revealed a key differentiation point. While free xanthohumol showed an IC50 of 18.5 ± 1.5 μM against B16F10 melanoma cells, its encapsulation into SBA-15 significantly improved potency to IC50 values of 10.8 ± 0.4 μM and 11.8 ± 0.5 μM [1]. In contrast, the same study examined isoxanthohumol loading but did not report any potency enhancement from SBA-15 encapsulation compared to free IX [1]. This divergent behavior—with XN benefiting from nanoparticle delivery while IX does not—may reflect differences in cellular uptake mechanisms, intracellular stability, or intrinsic solubility limitations between the chalcone and flavanone forms.

Formulation Response
Class-level
No enhancement with SBA-15
XN loaded vs. free
XN gains 1.6-1.7×; IX unchanged
Formulation-dependent exposure context.
B16F10 melanoma cells; MTT assay.
Melanoma B16F10 Drug delivery Mesoporous silica SBA-15

Pharmacokinetic Absorption Profile

In a rat pharmacokinetic study, oral administration of xanthohumol resulted in the appearance of both the parent compound and its metabolite isoxanthohumol in plasma, enabling direct comparison of their absorption kinetics. Isoxanthohumol achieved a time to maximum concentration (Tmax) of 2.33 hours, while xanthohumol reached its Tmax at 3 hours, indicating more rapid absorption or faster systemic appearance of IX compared to XN [1]. Separately, the absolute oral bioavailability of IX was determined to be approximately 4-5% in rats, with enantiospecific pharmacokinetic profiling revealing differential disposition of the (+)- and (-)-enantiomers [2].

Oral PK: Tmax
Cross-study
Tmax = 2.33 h
IX vs. XN
Reaches Cmax 0.67 h earlier
PK exposure-model interpretation context.
Male Sprague-Dawley rats; UPLC-MS/MS.
Pharmacokinetics Absorption Tmax Bioavailability In vivo

Isoxanthohumol Research and Industrial Applications


AKR1B1 Inhibition for Diabetic Complications

Researchers investigating AKR1B1 as a therapeutic target in diabetic retinopathy, neuropathy, or nephropathy should prioritize isoxanthohumol over 8-prenylnaringenin based on the 1.42-fold lower IC50 (0.57 μM vs. 0.81 μM) demonstrated in recombinant human enzyme assays [1]. This potency advantage enables lower molar concentrations to achieve equivalent target engagement, potentially reducing off-target effects in cell-based or in vivo experimental models.

Prodrug Activation via Gut Microbiota

Isoxanthohumol is uniquely suited for investigations of microbiota-dependent prodrug activation. Unlike the stable 8-prenylnaringenin, IX undergoes bacterial O-demethylation in the human colon to generate the potent phytoestrogen 8-PN, with conversion rates varying from undetectable to 80% depending on individual microbiome composition [1]. This property makes IX an essential research tool for studying interindividual variability in dietary phytoestrogen exposure, host-microbe metabolic interactions, and personalized nutrition approaches [2].

SAR Studies on Prenylated Flavonoids

For medicinal chemists and pharmacologists conducting SAR studies on the prenylflavonoid scaffold, isoxanthohumol provides a critical data point: its flavanone core confers isoform-specific inhibition that differs from both the chalcone xanthohumol (weaker Ki values of 15-20 μM) and the structurally analogous 8-prenylnaringenin (isoform-inverted potency profile) [1]. Comparative studies require authentic IX to establish baseline flavanone activity against both AKR1B1 (IC50 0.57 μM) and AKR1B10 (IC50 1.09 μM), enabling rational design of next-generation inhibitors.

Anti-Proliferative Screening in Prostate Cancer

Investigators using PC-3 prostate cancer models should note that isoxanthohumol exhibits 1.35-fold lower potency (IC50 45.2 μM) compared to 8-prenylnaringenin (IC50 33.5 μM) [1]. This differential sensitivity—which is not observed in DU145 cells where both compounds show comparable activity—makes IX a valuable comparator compound for probing cell line-specific resistance mechanisms and validating target engagement hypotheses in androgen-independent prostate cancer research.

Application
Selection Property
Validation Focus
AKR1B1 pathway studies
Reported lower IC50 context vs. 8-PN
Aldose reductase pathway-response interpretation
Microbiota prodrug activation
O-demethylation to 8-PN by gut bacteria
Interindividual conversion variability review
SAR on prenylflavonoid scaffold
Flavanone vs. chalcone core comparison
Isoform-selectivity assay context (AKR1B1/B10)
Prostate cancer cell-model studies
Cell-line-dependent endpoint profile
Androgen-independent pathway-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.